4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound with a molecular formula of C7H4BrN5. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated pyrrole derivatives and triazine intermediates. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form amines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of polar aprotic solvents and catalysts.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can have various functional groups depending on the reagents used .
Scientific Research Applications
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as anticancer agents and enzyme inhibitors.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of essential biological pathways, making it effective as an anticancer or antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Uniqueness
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H4BrN5 |
---|---|
Molecular Weight |
238.04 g/mol |
IUPAC Name |
4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C7H4BrN5/c8-5-1-4(2-9)13-6(5)7(10)11-3-12-13/h1,3H,(H2,10,11,12) |
InChI Key |
NFQOGTMIVKWEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1Br)C(=NC=N2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.